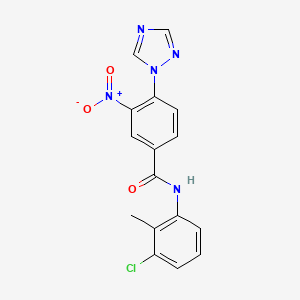
N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide is a useful research compound. Its molecular formula is C16H12ClN5O3 and its molecular weight is 357.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide, with CAS number 338408-02-9, belongs to a class of compounds known for their potential biological activities, particularly in the field of medicinal chemistry. This compound has garnered attention due to its structural features that may contribute to its pharmacological properties, including antibacterial and antifungal activities.
- Molecular Formula : C₁₆H₁₂ClN₅O₃
- Molecular Weight : 357.75 g/mol
- Structural Characteristics : The presence of a nitro group and a triazole moiety is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, focusing primarily on its antimicrobial properties. The following sections summarize key findings from the literature.
Antimicrobial Activity
Research indicates that compounds containing the 3-nitro-1,2,4-triazole nucleus exhibit notable antibacterial effects against a range of pathogens. A study screening various derivatives against the ESKAPE panel of bacteria—known for their antibiotic resistance—showed promising results for compounds similar to this compound.
| Pathogen | MIC (µg/mL) | Comparison (Ciprofloxacin) |
|---|---|---|
| E. faecium | 2 | 12 |
| K. pneumoniae | 4 | 8 |
| A. baumannii | 8 | 16 |
| E. aerogenes | 4 | 8 |
| S. aureus | 6 | 18 |
These results suggest that the compound exhibits activity comparable to or better than established antibiotics like ciprofloxacin against certain strains of bacteria .
The mechanism by which this compound exerts its antimicrobial effects is likely multifaceted:
- Inhibition of Ergosterol Biosynthesis : Similar compounds have been noted to interfere with ergosterol biosynthesis in fungal pathogens.
- Activation by Nitroreductase Enzymes : The nitro group can be reduced by bacterial nitroreductases, leading to the generation of reactive intermediates that can damage cellular components .
Case Studies and Research Findings
Several studies have explored the biological activity of related triazole compounds:
- Study on Antibacterial Properties :
- Antifungal Activity Assessment :
- Toxicity and Safety Evaluations :
属性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O3/c1-10-12(17)3-2-4-13(10)20-16(23)11-5-6-14(15(7-11)22(24)25)21-9-18-8-19-21/h2-9H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWRUQDHBFODBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













